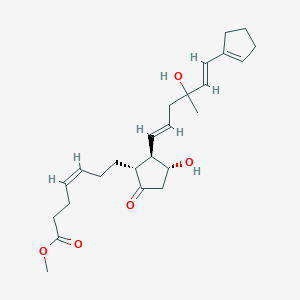
1,1,3-Tris(phenylthio)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Tris(phenylthio)-1-propene is a synthetic compound that has attracted attention due to its potential applications in scientific research. This compound is commonly referred to as TPTP and is a member of the organosulfur compound family. TPTP is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
TPTP is known to interact with proteins through covalent bonding with cysteine residues. This interaction can lead to the modification of protein function and can be used to study protein structure and function. TPTP has also been shown to have antioxidant properties that can protect cells from oxidative stress.
Biochemische Und Physiologische Effekte
TPTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. TPTP has also been shown to have anti-inflammatory properties and to protect cells from oxidative stress. Additionally, TPTP has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TPTP is its versatility in the laboratory. It can be used as a ligand for metal complexes, as a building block for organic synthesis, and as a probe for studying protein-ligand interactions. However, one of the limitations of TPTP is its potential toxicity. It is important to handle TPTP with care and to use appropriate safety measures when working with this compound.
Zukünftige Richtungen
The potential applications of TPTP in scientific research are vast. Some possible future directions include the development of new drugs for the treatment of cancer and other diseases, the study of protein-ligand interactions, and the development of new materials for use in electronics and other fields. Additionally, further research is needed to fully understand the biochemical and physiological effects of TPTP and to determine its potential toxicity.
Synthesemethoden
The synthesis of TPTP involves the reaction between propargyl chloride and thiophenol in the presence of a base. The reaction is carried out under an inert atmosphere and the product is purified using column chromatography. This method has proven to be efficient and yields high-quality TPTP.
Wissenschaftliche Forschungsanwendungen
TPTP has been widely used in scientific research due to its unique chemical properties. It has been used as a ligand for metal complexes, as a building block for organic synthesis, and as a probe for studying protein-ligand interactions. TPTP has also been used in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
102070-37-1 |
|---|---|
Produktname |
1,1,3-Tris(phenylthio)-1-propene |
Molekularformel |
C21H18S3 |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
1,3-bis(phenylsulfanyl)prop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C21H18S3/c1-4-10-18(11-5-1)22-17-16-21(23-19-12-6-2-7-13-19)24-20-14-8-3-9-15-20/h1-16H,17H2 |
InChI-Schlüssel |
XBMCYJDHTDKVJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



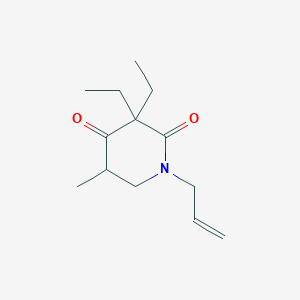
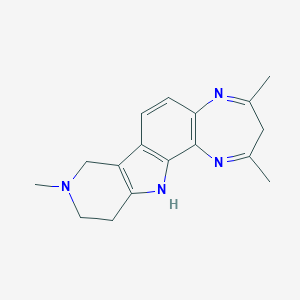
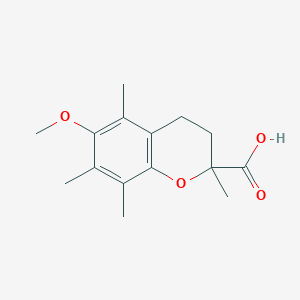
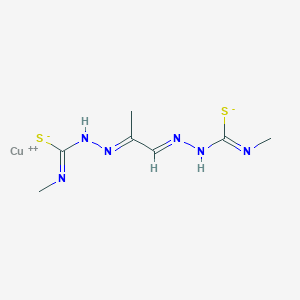
![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
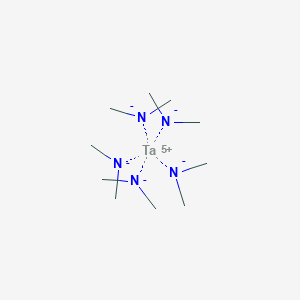

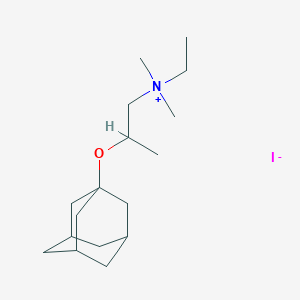



![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
